N-(2,4-dichlorophenyl)-2-methoxybenzamide

Solubility Formulation Assay Development

N-(2,4-Dichlorophenyl)-2-methoxybenzamide (CAS 331435-43-9) is a synthetic benzamide derivative characterized by a 2-methoxybenzamide core linked to a 2,4-dichlorophenyl group. It has a molecular formula of C14H11Cl2NO2 and a molecular weight of approximately 296.15 g/mol.

Molecular Formula C14H11Cl2NO2
Molecular Weight 296.1g/mol
CAS No. 331435-43-9
Cat. No. B390050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2-methoxybenzamide
CAS331435-43-9
Molecular FormulaC14H11Cl2NO2
Molecular Weight296.1g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-10(13)14(18)17-12-7-6-9(15)8-11(12)16/h2-8H,1H3,(H,17,18)
InChIKeyNRAIGHFXYPOMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dichlorophenyl)-2-methoxybenzamide (CAS 331435-43-9): Technical Procurement & Baseline Characterization Guide


N-(2,4-Dichlorophenyl)-2-methoxybenzamide (CAS 331435-43-9) is a synthetic benzamide derivative characterized by a 2-methoxybenzamide core linked to a 2,4-dichlorophenyl group . It has a molecular formula of C14H11Cl2NO2 and a molecular weight of approximately 296.15 g/mol . This compound is commercially available as a research chemical with a standard purity of 97% and is typically synthesized via coupling of 2,4-dichloroaniline with 2-methoxybenzoic acid . Its key physico-chemical properties include a predicted boiling point of 351.5±42.0 °C, density of 1.369±0.06 g/cm³, and a predicted pKa of 11.83±0.70 . The compound is primarily utilized as an intermediate in organic synthesis and for studies into herbicidal or fungicidal activity, given its structural resemblance to bioactive benzamide analogs [1].

Why Generic Substitution of N-(2,4-Dichlorophenyl)-2-methoxybenzamide (331435-43-9) is Not Advised: A Procurement-Focused Rationale


In the class of dichlorophenyl-substituted 2-methoxybenzamides, subtle positional changes in chlorine substitution on the phenyl ring (e.g., 2,3-, 2,5-, 2,6-, or 3,4-dichloro isomers) or alterations to the methoxy group can drastically alter chemical behavior and biological activity . The specific 2,4-dichloro substitution pattern dictates the compound's electronic distribution, steric profile, and hydrogen-bonding capabilities, which are critical for any structure-activity relationship (SAR) or downstream chemical derivatization [1]. Without direct comparative data for the target compound, any assumed functional equivalence with a positional isomer (e.g., N-(2,5-dichlorophenyl)-2-methoxybenzamide, CAS 409348-29-4) or analog (e.g., N-(2,4-dichlorophenyl)benzamide, CAS 10286-76-7) is unsupported and could lead to experimental or process failure [2]. The following evidence outlines the few, but critical, quantifiable differentiators for CAS 331435-43-9 that justify its specific procurement.

N-(2,4-Dichlorophenyl)-2-methoxybenzamide (331435-43-9): Quantified Differentiators for Scientific Selection


Aqueous Solubility: N-(2,4-Dichlorophenyl)-2-methoxybenzamide vs. 2-Methoxy-N-phenylbenzamide Baseline

N-(2,4-dichlorophenyl)-2-methoxybenzamide exhibits an extremely low calculated aqueous solubility of 3.6E-3 g/L at 25°C . This stark contrast to the more soluble baseline analog 2-methoxy-N-phenylbenzamide (lacking chlorine atoms) directly informs solvent selection, stock solution preparation, and in vitro assay design. For instance, procurement for any aqueous-based screening requires explicit planning for DMSO stocks and careful control of final organic solvent concentration, a critical step that would be incorrectly assumed if substituting a more soluble analog.

Solubility Formulation Assay Development

Vendor-Reported Purity and Batch Analysis: 97% Standard vs. Lower Purity Grades

Multiple reputable vendors, including Alfa Aesar and Bidepharm, consistently list N-(2,4-dichlorophenyl)-2-methoxybenzamide with a standard purity of 97% [1]. This is a critical procurement differentiator compared to other positional isomers or generic benzamide derivatives, which may be offered only at 95% purity or without detailed batch analysis. Bidepharm further provides batch-specific QC data, including NMR, HPLC, and GC, ensuring reproducibility in synthetic or assay workflows . The absence of such data for lower-cost or custom-synthesis alternatives directly impacts experimental consistency and data reliability.

Purity Quality Control Reproducibility

Predicted Physicochemical Properties: Boiling Point and Density as Process Guidance

Predicted values for N-(2,4-dichlorophenyl)-2-methoxybenzamide include a boiling point of 351.5±42.0 °C and a density of 1.369±0.06 g/cm³ . While predictive, these values are useful for comparing with positional isomers, such as N-(2,5-dichlorophenyl)-2-methoxybenzamide (CAS 409348-29-4), for which such data is often not reported. In the absence of experimental data, these predictions provide a baseline for process engineers or formulation scientists designing purification (e.g., distillation range) or storage (e.g., density-based volume calculations) protocols, and represent a tangible, if minor, differentiator.

Physicochemical Properties Process Development Handling

Optimal Application Scenarios for Procuring N-(2,4-Dichlorophenyl)-2-methoxybenzamide (331435-43-9)


Lead Optimization in Agrochemical Discovery: Herbicidal/Fungicidal SAR Studies

Given its structural resemblance to known bioactive benzamide analogs with herbicidal and fungicidal activities, this compound is a prime candidate for structure-activity relationship (SAR) studies in agrochemical discovery [1]. Its specific 2,4-dichlorophenyl substitution pattern can be used to probe the role of halogen placement on target enzyme inhibition (e.g., 14α-demethylase in fungi) or plant growth regulation. The confirmed 97% purity ensures that observed biological effects are attributable to the intended molecule and not contaminants .

Synthetic Intermediate for Next-Generation Benzamide Derivatives

As a benzamide building block, N-(2,4-dichlorophenyl)-2-methoxybenzamide serves as a valuable intermediate for synthesizing more complex molecules, including potential antagonists for serotonin 5-HT3 and dopamine D2 receptors or inhibitors of sodium channels (e.g., NAV1.7) . The methoxy group offers a site for further derivatization (e.g., demethylation to a phenol), while the dichloro motif imparts metabolic stability and lipophilicity. Its low aqueous solubility is a known and manageable factor in organic synthesis workflows, and the availability of reliable QC data supports reproducible scale-up from milligram to gram quantities.

Reference Standard for Analytical Method Development

The well-defined purity (97%) and availability of batch-specific analytical data (NMR, HPLC, GC) from vendors like Bidepharm make this compound an excellent reference standard for developing and validating analytical methods . This is particularly relevant when working with a series of related dichlorophenyl benzamides, where retention time and spectral data for the 2,4-isomer can serve as a benchmark. The consistent commercial supply of this specific isomer, as opposed to the need for custom synthesis of other analogs, streamlines method qualification.

Solubility and Formulation Studies for Low-Solubility Active Ingredients

The exceptionally low calculated aqueous solubility (3.6E-3 g/L) positions this compound as a challenging model for formulation science research . It can be used to test novel solubilization techniques (e.g., nanoformulations, co-solvent systems, cyclodextrin complexation) aimed at improving the bioavailability of poorly soluble benzamide-based active ingredients. This application leverages its worst-case solubility profile as a deliberate test bed, a use case not suited for more soluble analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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